

# Synthesis of 2-Hydroxyethyl Disulfide Mono-tosylate: A Technical Guide

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## Compound of Interest

Compound Name: 2-hydroxyethyl disulfide mono-Tosylate

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## Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-hydroxyethyl disulfide mono-tosylate**, a critical heterobifunctional crosslinker extensively utilized in the development of antibody-drug conjugates (ADCs). The selective mono-tosylation of 2,2'-dithiodiethanol presents a unique synthetic challenge, requiring carefully controlled reaction conditions to prevent the formation of the di-tosylated byproduct. This document outlines a robust experimental protocol for this synthesis, along with detailed characterization data and workflow diagrams to ensure reproducibility and aid in the successful implementation of this procedure in a laboratory setting.

## Introduction

**2-Hydroxyethyl disulfide mono-tosylate** is a valuable reagent in bioconjugation chemistry, featuring a terminal hydroxyl group for further derivatization and a tosylate group that serves as an excellent leaving group for nucleophilic substitution.<sup>[1]</sup> The incorporated disulfide bond offers a cleavable linkage, sensitive to the reducing environment within cells, making it an ideal component for drug delivery systems, particularly in the design of ADCs.<sup>[2][3][4][5]</sup> The synthesis of this linker requires the selective functionalization of one of the two primary hydroxyl groups of 2,2'-dithiodiethanol. This guide details a reliable method for achieving high-yield mono-tosylation.

## Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Property	2,2'-Dithiodiethanol (Starting Material)	2-Hydroxyethyl Disulfide Mono-tosylate (Product)
Molecular Formula	C <sub>4</sub> H <sub>10</sub> O <sub>2</sub> S <sub>2</sub>	C <sub>11</sub> H <sub>16</sub> O <sub>4</sub> S <sub>3</sub>
Molecular Weight	154.25 g/mol [6]	308.44 g/mol [7]
Appearance	Colorless liquid[6]	Solid[7]
Purity (Typical)	≥98%	≥95%[8]
CAS Number	1892-29-1[6]	1807530-16-0[8]

## Synthesis Pathway

The synthesis of **2-hydroxyethyl disulfide mono-tosylate** is achieved through the selective mono-tosylation of 2,2'-dithiodiethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and catalyst system. A highly effective method for achieving regioselectivity in the tosylation of symmetrical diols involves the use of silver(I) oxide (Ag<sub>2</sub>O) and a catalytic amount of potassium iodide (KI).[9][10] This method is favored for its mild reaction conditions and high yields of the mono-substituted product.

Caption: Reaction scheme for the synthesis of **2-hydroxyethyl disulfide mono-tosylate**.

## Experimental Protocol

This section provides a detailed methodology for the synthesis of **2-hydroxyethyl disulfide mono-tosylate**.

### 4.1. Materials and Reagents

- 2,2'-Dithiodiethanol (≥98%)
- p-Toluenesulfonyl chloride (TsCl, ≥99%)

- Silver(I) oxide ( $\text{Ag}_2\text{O}$ ,  $\geq 99\%$ )
- Potassium iodide ( $\text{KI}$ ,  $\geq 99\%$ )
- Dichloromethane ( $\text{DCM}$ ), anhydrous ( $\geq 99.8\%$ )
- Ethyl acetate ( $\text{EtOAc}$ ), reagent grade
- Hexanes, reagent grade
- Celite®
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

#### 4.2. Procedure

- To a solution of 2,2'-dithiodiethanol (1.0 eq.) in anhydrous dichloromethane ( $\text{DCM}$ ) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (1.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous  $\text{DCM}$  dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The mono-tosylated product should have an intermediate polarity between the starting diol and the di-tosylated byproduct.
- Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional  $\text{DCM}$ .
- Combine the filtrate and washings and concentrate under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-tosylate from unreacted starting material and the di-tosylated byproduct.

- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield **2-hydroxyethyl disulfide mono-tosylate** as a solid.

#### 4.3. Characterization

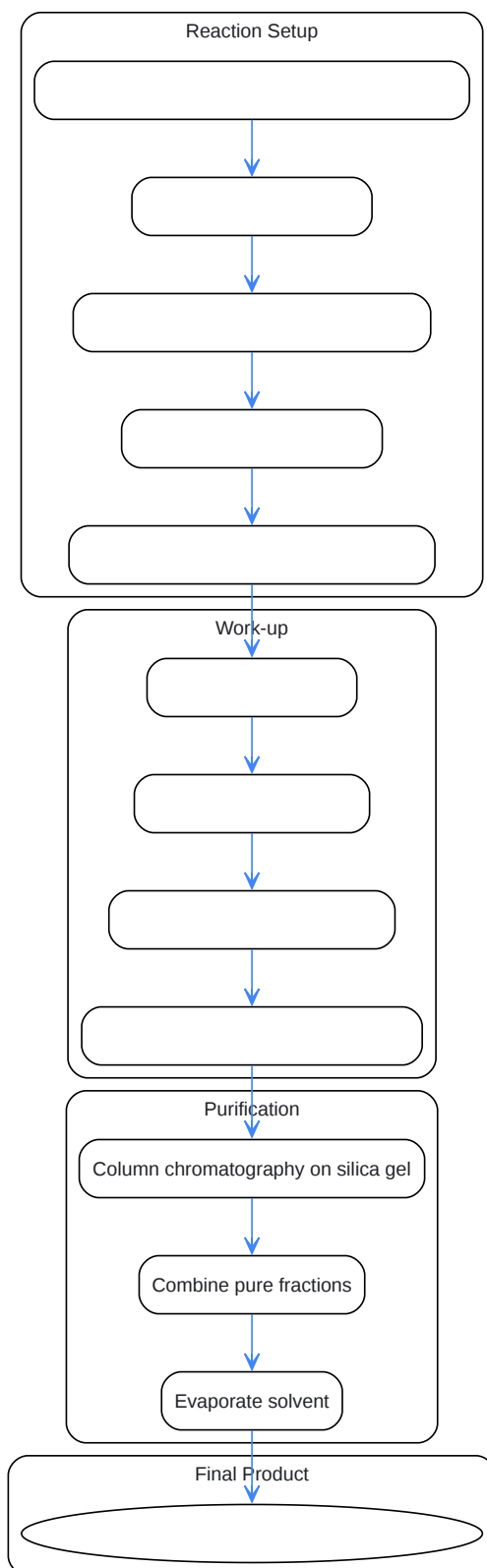
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques. The expected NMR data is summarized in Table 2.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	~7.80	Doublet	2H	Aromatic protons ortho to the sulfonyl group
	~7.35	Doublet	2H	Aromatic protons meta to the sulfonyl group
	~4.25	Triplet	2H	-CH <sub>2</sub> -OTs
	~3.85	Triplet	2H	-CH <sub>2</sub> -OH
	~2.95	Triplet	2H	-S-S-CH <sub>2</sub> -CH <sub>2</sub> - OTs
	~2.85	Triplet	2H	-S-S-CH <sub>2</sub> -CH <sub>2</sub> - OH
	~2.45	Singlet	3H	Aromatic -CH <sub>3</sub>
$^{13}\text{C}$ NMR	~145, ~133, ~130, ~128	-	-	Aromatic carbons
	~69	-	-	-CH <sub>2</sub> -OTs
	~60	-	-	-CH <sub>2</sub> -OH
	~39	-	-	-S-S-CH <sub>2</sub> -CH <sub>2</sub> - OTs
	~38	-	-	-S-S-CH <sub>2</sub> -CH <sub>2</sub> - OH
	~21	-	-	Aromatic -CH <sub>3</sub>

Note: Predicted chemical shifts are based on the structure and may vary slightly depending on the solvent and instrument used.

## Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.



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